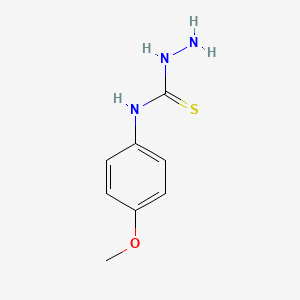

4-(4-Methoxyphenyl)-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157324. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTUQILJEQYQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353172 | |

| Record name | 4-(4-Methoxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40207-03-2 | |

| Record name | 4-(4-Methoxyphenyl)thiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40207-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157324 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040207032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40207-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Methoxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(4-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-3-thiosemicarbazide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)-3-thiosemicarbazide, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, synthesis, characterization, and prospective applications, with a focus on the scientific rationale behind its utility.

Introduction: The Thiosemicarbazide Scaffold in Drug Discovery

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a privileged scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] These compounds, characterized by the core -NH-C(=S)-NH-NH- moiety, have demonstrated potent antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1] The biological versatility of this class of compounds stems from their ability to act as effective chelating agents for transition metal ions, which are often crucial for the function of various enzymes essential for pathogen and cancer cell survival. The presence of both sulfur and nitrogen donor atoms allows for the formation of stable coordination complexes, leading to the inhibition of these vital enzymes.

This compound, with its methoxy-substituted phenyl ring, serves as a key building block for the synthesis of a diverse library of bioactive molecules. The methoxy group, a common substituent in pharmacologically active compounds, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This guide will explore the fundamental aspects of this compound, providing a solid foundation for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a white solid with the chemical formula C₈H₁₁N₃OS and a molecular weight of 197.26 g/mol .[2][3][4] The molecule consists of a p-methoxyphenyl group attached to the N-4 position of a thiosemicarbazide backbone.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 40207-03-2 | [2][3][4] |

| Molecular Formula | C₈H₁₁N₃OS | [2][3][4] |

| Molecular Weight | 197.26 g/mol | [2][3][4] |

| Melting Point | 154-156 °C (decomposes) | [3][4] |

| Appearance | White solid | [4] |

| Density | 1.311 g/cm³ | [2][4] |

| Boiling Point | 330.1 °C at 760 mmHg | [2] |

| Flash Point | 153.4 °C | [2] |

| Refractive Index | 1.682 | [2] |

The structural arrangement of this compound, featuring a hydrazine group, a thiocarbonyl group, and an aromatic ring, provides multiple sites for chemical modification, making it an ideal precursor for combinatorial synthesis and the development of new chemical entities.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of hydrazine hydrate to 4-methoxyphenyl isothiocyanate. This reaction is generally straightforward, high-yielding, and can be performed under mild conditions.

Caption: General synthetic scheme for this compound.

Experimental Protocol:

Objective: To synthesize this compound.

Materials:

-

4-Methoxyphenyl isothiocyanate

-

Hydrazine hydrate (99-100%)

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated product is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven.

Causality behind Experimental Choices:

-

The use of an ice bath during the addition of hydrazine hydrate is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Ethanol is a suitable solvent as it readily dissolves the starting materials and allows for the precipitation of the product upon formation.

-

A slight excess of hydrazine hydrate ensures the complete conversion of the isothiocyanate.

Spectroscopic Characterization

4.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3100 | N-H | Stretching (multiple bands for NH and NH₂) |

| 3050-3000 | C-H (aromatic) | Stretching |

| 2980-2850 | C-H (aliphatic, -OCH₃) | Stretching |

| ~1600 | C=C (aromatic) | Stretching |

| ~1510 | N-H | Bending |

| ~1240 | C=S | Stretching |

| ~1170 | C-O (ether) | Stretching |

The presence of multiple N-H stretching bands is a key indicator of the thiosemicarbazide moiety. The C=S stretching frequency is also a characteristic feature.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their chemical environments.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | NH (adjacent to phenyl) |

| ~8.0 | Singlet | 1H | NH (adjacent to NH₂) |

| 7.2-7.4 | Doublet | 2H | Aromatic protons (ortho to -NH) |

| 6.8-7.0 | Doublet | 2H | Aromatic protons (ortho to -OCH₃) |

| ~4.5 | Singlet | 2H | NH₂ |

| ~3.7 | Singlet | 3H | OCH₃ |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=S |

| ~155 | Aromatic C (attached to -OCH₃) |

| ~132 | Aromatic C (attached to -NH) |

| ~125 | Aromatic CH (ortho to -NH) |

| ~114 | Aromatic CH (ortho to -OCH₃) |

| ~55 | OCH₃ |

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 197. The fragmentation pattern would likely involve the cleavage of the C-N and N-N bonds, as well as the loss of small neutral molecules like H₂S or NH₃.

Caption: Plausible mass fragmentation pathways for this compound.

Applications and Biological Significance

This compound is a valuable intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its derivatives have been extensively investigated for their therapeutic potential.

5.1. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiosemicarbazones derived from this compound. These compounds often exert their cytotoxic effects through the chelation of essential metal ions like iron and copper, which are required by cancer cells for proliferation. This leads to the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, ultimately inducing apoptosis in cancer cells. For instance, ruthenium(II)-p-cymene complexes of thiosemicarbazones derived from N-(4-methoxybenzyl) thiosemicarbazide have shown promising cytotoxicity against various cancer cell lines.[7]

5.2. Antimicrobial Activity

The thiosemicarbazide scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have shown activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of microbial growth through the disruption of essential metabolic pathways, again often involving metal chelation.

5.3. Other Applications

Beyond its medicinal applications, derivatives of this compound have been explored for their potential in materials science. For example, certain thiosemicarbazone derivatives have been shown to exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and telecommunications.[5]

Safety and Handling

This compound is classified as toxic if swallowed.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P301 + P316: IF SWALLOWED: Get emergency medical help immediately.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis and the ease with which it can be derivatized make it an attractive starting material for the development of novel therapeutic agents and functional materials. The extensive research on its derivatives highlights the potential of the 4-methoxyphenylthiosemicarbazide scaffold in addressing critical challenges in medicine, particularly in the fields of oncology and infectious diseases. Further investigation into the specific biological activities of the parent compound and the continued exploration of its derivatives are warranted to fully exploit its therapeutic and technological potential.

References

- M. C. de Souza, "A review of the biological activities of thiosemicarbazones," Journal of the Brazilian Chemical Society, vol. 16, no. 6A, pp. 1175-1191, 2005.

- D. Hadji et al., "Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study," Revue Roumaine de Chimie, vol. 68, no. 6, pp. 463-472, 2023.

- M. J. Chan, "Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide," Tunku Abdul Rahman University College, 2021.

-

Jahangirnagar University Journal of Science, "Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing," [Online]. Available: [Link].

- M. Martínez-Estévez et al., "Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes," Molecules, vol. 27, no. 22, p. 8003, 2022.

Sources

- 1. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide - TAR UMT Institutional Repository [eprints.tarc.edu.my]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 40207-03-2 [amp.chemicalbook.com]

- 4. This compound | CAS:40207-03-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes [mdpi.com]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-3-thiosemicarbazide (CAS: 40207-03-2): A Cornerstone for Heterocyclic Synthesis and Drug Discovery

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)-3-thiosemicarbazide, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, and its significant role as a precursor to a diverse range of biologically active heterocyclic compounds. The narrative emphasizes the causality behind synthetic strategies and the compound's potential in modern therapeutic research.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound, hereafter referred to as 4-MPT, belongs to the thiosemicarbazide class of compounds. These molecules are characterized by a thiourea core linked to a hydrazine moiety. This unique structural arrangement imparts a rich chemical reactivity, making them exceptionally valuable starting materials in synthetic chemistry.[1] The true power of 4-MPT lies not in its intrinsic biological activity, but in its function as a robust and versatile scaffold. It serves as a foundational building block for synthesizing heterocyclic systems like 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, many of which are pharmacologically significant.[2][3] The presence of the methoxyphenyl group provides a handle for modulating lipophilicity and electronic properties, a key consideration in structure-activity relationship (SAR) studies.

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 4-MPT are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 40207-03-2 | [4] |

| Molecular Formula | C₈H₁₁N₃OS | [5] |

| Molecular Weight | 197.26 g/mol | [5][6] |

| Appearance | White solid | [7] |

| Melting Point | 154-156 °C (decomposes) | [4][7] |

| Boiling Point | 330.1 °C at 760 mmHg (Predicted) | [7][8] |

| Density | 1.311 g/cm³ (Predicted) | [7][8] |

| Synonyms | N-(4-Methoxyphenyl)hydrazinecarbothioamide, 1-Amino-3-(4-methoxyphenyl)thiourea | [4][8] |

Synthesis and Structural Elucidation

The synthesis of N-substituted thiosemicarbazides is a well-established process in organic chemistry. The most direct and efficient method involves the nucleophilic addition of a hydrazine to an isothiocyanate.

Experimental Protocol: Synthesis of 4-MPT

This protocol describes the synthesis of 4-MPT from commercially available precursors. The choice of an alcohol solvent facilitates the reaction by ensuring solubility of the reactants while allowing for easy precipitation of the product upon completion.

Reactants:

-

4-Methoxyphenyl isothiocyanate (1.0 eq)

-

Hydrazine hydrate (~99%) (1.2 eq)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of isothiocyanate).

-

Stir the solution at room temperature to ensure complete dissolution.

-

Slowly add hydrazine hydrate (1.2 eq) dropwise to the stirred solution. The use of a slight excess of hydrazine ensures the complete consumption of the isothiocyanate starting material.

-

An exothermic reaction may be observed, and a white precipitate will begin to form.

-

Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to maximize product precipitation.

-

Collect the white solid product by vacuum filtration through a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4-MPT.

Structural Characterization

Confirmation of the synthesized 4-MPT structure is achieved through standard spectroscopic techniques.

| Technique | Expected Data | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~9.9 (s, 1H, NH), ~9.0 (s, 1H, NH), ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.5 (s, 2H, NH₂), ~3.7 (s, 3H, OCH₃) | Presence of three distinct NH/NH₂ protons, aromatic protons of the methoxyphenyl ring, and the methoxy group protons. |

| ¹³C NMR (DMSO-d₆) | δ ~181 (C=S), ~155 (Ar-C-O), ~132 (Ar-C-N), ~125 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃) | Confirms the thiocarbonyl carbon, and the distinct carbons of the methoxyphenyl ring. |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (Aromatic C=C), ~1520 (C=S stretching), ~1240 (C-O stretching) | Shows characteristic functional group vibrations for NH, aromatic, thione, and ether moieties. |

| Mass Spec (ESI+) | m/z = 198.07 [M+H]⁺ | Corresponds to the protonated molecular ion, confirming the molecular weight.[9] |

Gateway to Bioactive Heterocycles

The primary value of 4-MPT is its role as a synthon for creating more complex heterocyclic structures. The N-N-C=S core is pre-organized for cyclization reactions.

Experimental Protocol: Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives

This protocol details the cyclodesulfurization of 4-MPT to form a 2-(4-methoxyphenylamino)-1,3,4-oxadiazole derivative. This transformation is a key step in creating compounds with potential biological activities.[10] Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) or iodine are effective for this cyclization.[11][12]

Reactants:

-

Acyl hydrazide (e.g., benzohydrazide) (1.0 eq)

-

This compound (4-MPT) (This is incorrect, the thiosemicarbazide itself is cyclized after acylation. A more accurate protocol starts with the thiosemicarbazide).

-

Corrected Reactants: An N-acyl-4-(4-methoxyphenyl)-3-thiosemicarbazide (1.0 eq)

-

Iodine (I₂) (2.0 eq)

-

Sodium Hydroxide (NaOH) (4.0 eq)

-

Ethanol/Water solution

Procedure:

-

Suspend the N-acyl-4-(4-methoxyphenyl)-3-thiosemicarbazide (prepared by reacting 4-MPT with an acyl chloride or carboxylic acid) in ethanol.

-

Add a solution of sodium hydroxide (4.0 eq) in water and stir to form the sodium salt.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of iodine (2.0 eq) in ethanol dropwise with vigorous stirring. The iodine acts as a mild oxidizing agent that promotes the cyclization by eliminating hydrogen sulfide.

-

Continue stirring for 3-5 hours at room temperature.

-

The reaction mixture is then poured into ice-cold water.

-

The precipitated solid is filtered, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-oxadiazole derivative.

Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiol Derivatives

This protocol describes the base-catalyzed intramolecular cyclization of an acyl-thiosemicarbazide (derived from 4-MPT) to yield a 1,2,4-triazole-3-thiol. This scaffold is present in numerous antifungal and antimicrobial agents.[13]

Reactants:

-

N-acyl-4-(4-methoxyphenyl)-3-thiosemicarbazide (1.0 eq)

-

Sodium Hydroxide (NaOH) solution (e.g., 2N)

Procedure:

-

Reflux a mixture of the N-acyl-4-(4-methoxyphenyl)-3-thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for 4-6 hours. The strong base promotes the cyclization via dehydration.[13]

-

After refluxing, cool the reaction mixture to room temperature.

-

Carefully acidify the clear solution with a dilute acid (e.g., 2N HCl) until the pH is acidic.

-

A precipitate will form upon acidification.

-

Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallize from ethanol to obtain the pure 1,2,4-triazole-3-thiol derivative.

Synthetic Pathways from 4-MPT

Caption: Key synthetic transformations starting from the 4-MPT scaffold.

Biological Significance and Therapeutic Potential

While 4-MPT itself is primarily a synthetic intermediate, the thiosemicarbazide core and its derivatives are renowned for a vast spectrum of biological activities.[2][3][14]

-

Anticancer Activity: Numerous thiosemicarbazide and thiosemicarbazone derivatives have demonstrated significant antiproliferative activity.[15][16][17] One report explicitly suggests that 4-MPT possesses anticancer properties, potentially through DNA binding and the induction of apoptosis.[6] The mechanism for many thiosemicarbazones is often attributed to their ability to chelate essential metal ions like iron and copper, disrupting enzymatic processes crucial for cell proliferation, such as ribonucleotide reductase.[18] This leads to oxidative stress and cell death.

-

Antimicrobial and Antifungal Activity: The thiosemicarbazide scaffold is a common feature in compounds developed to combat bacterial and fungal infections.[19][20] The ability to interfere with cellular processes is broad, making them attractive candidates for new antimicrobial agents.

-

Enzyme Inhibition: Specific derivatives have shown potent inhibitory activity against enzymes like tyrosinase, which is relevant in cosmetics and for treating hyperpigmentation disorders.[21]

Hypothesized Mechanism of Action for Anticancer Derivatives

Caption: Plausible anticancer mechanism for thiosemicarbazone derivatives.

Role in the Drug Discovery Pipeline

4-MPT is an exemplary starting point in a drug discovery campaign. Its utility lies in its capacity to generate large, diverse chemical libraries for high-throughput screening.

Drug Discovery Workflow

Caption: Drug discovery workflow initiated from the 4-MPT scaffold.

By reacting 4-MPT with a diverse set of reagents (e.g., various acyl chlorides or carboxylic acids), chemists can rapidly produce a library of related but distinct molecules. This library can then be screened against biological targets to identify "hits." The structure of these hits, all containing the core 4-MPT framework, provides immediate and valuable SAR data, guiding the subsequent lead optimization phase.

Conclusion

This compound (CAS 40207-03-2) is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and exceptional versatility as a precursor to bioactive heterocycles make it an indispensable resource for drug discovery programs. From generating compound libraries for initial screening to serving as the backbone for potent anticancer and antimicrobial agents, 4-MPT continues to be a compound of significant interest to the scientific community.

References

- Current time information in Louisville, KY, US. (n.d.). Google.

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. (2022). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

-

A review on potential biological activities of thiosemicarbazides. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 7, 2026, from [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Formation of[2][22]-oxadiazol-2-yl-amine from thiosemicar- bazide a. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2013). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. (2021). PubMed. Retrieved January 7, 2026, from [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2013). Tetrahedron - Luxembourg Bio Technologies. Retrieved January 7, 2026, from [Link]

-

Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (2019). NIH. Retrieved January 7, 2026, from [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). PMC. Retrieved January 7, 2026, from [Link]

-

Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. (n.d.). DergiPark. Retrieved January 7, 2026, from [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). JOCPR. Retrieved January 7, 2026, from [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2023). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]

-

4-methoxyphenylisothiocyanate | CAS#:2284-20-0. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. (n.d.). IJPBS. Retrieved January 7, 2026, from [Link]

-

Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. (2021). TAR UC Institutional Repository. Retrieved January 7, 2026, from [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2021). MDPI. Retrieved January 7, 2026, from [Link]

-

Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Supplementary Information File. (n.d.). CSPS Canada. Retrieved January 7, 2026, from [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). SciSpace. Retrieved January 7, 2026, from [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2021). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis and analytical applications of thiosemicarbazide derivative. (2021). DergiPark. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 40207-03-2 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 40207-03-2 | QBA20703 [biosynth.com]

- 7. This compound | CAS:40207-03-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. echemi.com [echemi.com]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide | MDPI [mdpi.com]

- 17. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 21. Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-3-thiosemicarbazide

This document provides an in-depth exploration of the synthetic pathway for 4-(4-Methoxyphenyl)-3-thiosemicarbazide, a valuable precursor in the development of heterocyclic compounds with significant pharmacological potential. Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are recognized for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering not just a protocol, but a foundational understanding of the reaction dynamics, mechanistic principles, and critical process parameters.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently executed via a two-step sequence. This strategy hinges on the initial formation of a highly reactive isothiocyanate intermediate, which subsequently undergoes nucleophilic addition with hydrazine. This approach is favored for its reliability, scalability, and the commercial availability of the starting materials.

The logical flow of the synthesis is outlined below, illustrating the progression from the primary amine precursor to the final thiosemicarbazide product.

Figure 1: Overall two-step synthetic workflow.

Step 1: Synthesis of 4-Methoxyphenyl isothiocyanate

The foundational step is the conversion of the primary aromatic amine, p-anisidine, into its corresponding isothiocyanate. The isothiocyanate group (-N=C=S) is a powerful electrophile, primed for subsequent reaction with nucleophiles.

Mechanistic Rationale

The most prevalent and robust method for this transformation involves the use of carbon disulfide (CS₂). The reaction proceeds via a dithiocarbamate salt intermediate.

-

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the amino group of p-anisidine on the electrophilic carbon of carbon disulfide. This step requires a base, such as triethylamine (TEA), to deprotonate the amine, enhancing its nucleophilicity and neutralizing the acidic proton of the resulting dithiocarbamic acid.

-

Intermediate Formation: This forms a triethylammonium dithiocarbamate salt.

-

Sulfur Abstraction (Desulfurization): The dithiocarbamate is then treated with a desulfurizing agent. While various reagents can be used, such as phosgene derivatives or heavy metal salts, a common laboratory-scale approach involves reagents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate, which facilitate the elimination of a sulfur atom and a proton to form the stable isothiocyanate.

This method provides a high-yielding pathway to the required intermediate.[2]

Detailed Experimental Protocol

Materials:

-

p-Anisidine (4-Methoxyaniline)

-

Carbon Disulfide (CS₂)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours. The formation of the dithiocarbamate salt may be observed.

-

Cool the mixture again to 0 °C and add a catalytic amount of DMAP, followed by the slow addition of Boc₂O (1.0 eq) dissolved in DCM.[2]

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude 4-methoxyphenyl isothiocyanate can be purified by vacuum distillation or silica gel chromatography if necessary, though it is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This final step involves the formation of the C-N bond that defines the thiosemicarbazide structure. It is a classic example of nucleophilic addition.

Mechanistic Rationale

The reaction mechanism is direct and efficient. The terminal nitrogen atom of hydrazine is a potent nucleophile that readily attacks the central electrophilic carbon atom of the isothiocyanate group.

Figure 2: Mechanism of hydrazine addition to isothiocyanate.

A subsequent proton transfer from the newly bonded nitrogen to the sulfur atom (or more accurately, a series of proton exchanges with the solvent) neutralizes the zwitterionic intermediate to yield the stable thiosemicarbazide product. This reaction is generally clean and proceeds in high yield.[3][4]

Detailed Experimental Protocol

Materials:

-

4-Methoxyphenyl isothiocyanate

-

Hydrazine hydrate (64-80% solution in water)

-

Ethanol (95% or absolute)

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in ethanol.

-

To this stirred solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 30 minutes, then gently reflux for 2-3 hours.[5] The formation of a white precipitate indicates product formation.

-

After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Dry the product under vacuum or in a desiccator.

Purification and Characterization

While the precipitated product is often of high purity, recrystallization can be performed to obtain analytically pure material.

-

Purification: The crude this compound can be recrystallized from ethanol or an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, and if necessary, add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form well-defined crystals.

-

Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Parameter / Technique | Expected Value / Observation |

| CAS Number | 40207-03-2[6] |

| Molecular Formula | C₈H₁₁N₃OS[6] |

| Molecular Weight | 197.26 g/mol [6] |

| Appearance | White to off-white solid |

| Melting Point | 154-156 °C[7] |

| ¹H NMR (DMSO-d₆) | δ ~3.7 (s, 3H, OCH₃), ~4.5 (s, 2H, NH₂), ~6.9 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~8.1 (s, 1H, NH), ~9.3 (s, 1H, NH). Note: Exact shifts can vary. |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (aromatic C=C), ~1500 (C=N stretching), ~1240 (C=S stretching).[5] |

Safety and Handling Precautions

-

p-Anisidine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carbon Disulfide: Highly flammable and toxic. Work exclusively in a well-ventilated fume hood.

-

4-Methoxyphenyl isothiocyanate: Corrosive and a sensitizer. Avoid contact with skin and eyes.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

-

General: All steps of this synthesis should be performed by trained personnel in a properly equipped chemical laboratory. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

-

Kumar, A., Mishra, R., Mazumder, A., Mazumder, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry, 33, 1957-1975.

-

Asian Journal of Chemistry. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC.

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529.

-

ResearchGate. (2011). (PDF) Thiosemicarbazides: Synthesis and reactions.

-

MDPI. (n.d.). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments.

-

Iraqi Journal of Science. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).

-

TAR UC Institutional Repository. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide.

-

Revue Roumaine de Chimie. (n.d.). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study.

-

Santa Cruz Biotechnology. (n.d.). This compound.

-

Echemi. (n.d.). This compound.

-

ChemicalBook. (n.d.). 4-METHOXYPHENYL ISOTHIOCYANATE synthesis.

-

ChemicalBook. (n.d.). This compound.

-

Jahangirnagar University. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing.

-

Sigma-Aldrich. (n.d.). p-Anisidine.

-

Thermo Scientific Chemicals. (n.d.). 4-Methoxyphenyl isothiocyanate, 98%.

-

Oriental Journal of Chemistry. (2013). Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate.

-

Sigma-Aldrich. (n.d.). 4-Methoxyphenyl isothiocyanate 98%.

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 40207-03-2 [amp.chemicalbook.com]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-3-thiosemicarbazide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-3-thiosemicarbazide, a substituted thiosemicarbazide, is a versatile building block in synthetic organic chemistry and a molecule of significant interest in medicinal chemistry. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and characteristic reactivity, to support its application in research and drug development.

The core structure, featuring a hydrazinecarbothioamide moiety attached to a methoxy-substituted phenyl ring, offers multiple sites for chemical modification, making it an ideal scaffold for the generation of diverse molecular libraries. The presence of the sulfur atom and multiple nitrogen atoms also imparts unique coordinating properties, allowing for the formation of metal complexes with potential therapeutic or catalytic applications.[1]

Core Physical and Chemical Properties

This compound is typically a white to off-white solid at room temperature.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 40207-03-2 | [4][5][6][7][8] |

| Molecular Formula | C₈H₁₁N₃OS | [5][6] |

| Molecular Weight | 197.26 g/mol | [5][8] |

| Appearance | White solid | [4] |

| Melting Point | 154-156 °C (decomposes) | [4][7][8] |

| Boiling Point | 330.1 °C at 760 mmHg (Predicted) | [4][6] |

| Density | 1.311 g/cm³ (Predicted) | [4][6] |

| Flash Point | 153.4 °C (Predicted) | [4][6] |

| XLogP3 | 2.01950 | [6] |

| PSA (Polar Surface Area) | 91.40 Ų | [6] |

Synthesis of this compound

The primary synthetic route to 4-aryl-3-thiosemicarbazides involves the reaction of an aryl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is generally efficient and proceeds under mild conditions.

Experimental Protocol: A General Method

The following is a generalized protocol based on the synthesis of similar 4-substituted phenyl thiosemicarbazides.[10]

-

Preparation of Reactant Solution: Prepare a solution of hydrazine hydrate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Isothiocyanate: In a separate flask, suspend 4-methoxyphenyl isothiocyanate (1 equivalent) in ethanol.

-

Reaction Execution: While vigorously stirring the hydrazine hydrate solution and cooling it in an ice bath, add the suspension of 4-methoxyphenyl isothiocyanate dropwise.

-

Reaction Completion and Isolation: Allow the reaction mixture to stir and slowly warm to room temperature, typically leaving it to stand overnight to ensure complete reaction.

-

Work-up: The resulting solid precipitate is collected by filtration. The crude product is then washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Purification: The collected solid is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered around the nucleophilic terminal amino group (-NH₂) and the thione group (C=S).

Formation of Thiosemicarbazones

The most prominent reaction of thiosemicarbazides is their condensation with aldehydes and ketones to form the corresponding thiosemicarbazones.[11][12] This reaction is of high significance as thiosemicarbazones are a well-established class of compounds with diverse biological activities.[1][2] The reaction proceeds via nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration.

Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

The following protocol is adapted from the synthesis of (E)-4-(4-methoxyphenyl)-1-((E)-3-(2-nitrophenyl)allylidene)thiosemicarbazide.[13]

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reaction Conditions: The reaction mixture is then heated to reflux with constant stirring for a period of 2-4 hours.

-

Product Isolation: After cooling the reaction mixture to room temperature, the precipitated product is collected by filtration.

-

Purification: The crude thiosemicarbazone can be purified by recrystallization from ethanol.

Cyclization Reactions

The polyfunctional nature of thiosemicarbazides makes them excellent precursors for the synthesis of various heterocyclic systems, such as thiazoles, triazoles, and thiadiazoles. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents.

Coordination Chemistry

The nitrogen and sulfur atoms in the thiosemicarbazide backbone are effective donor atoms for coordination with transition metals. This has led to the development of a rich coordination chemistry, with the resulting metal complexes being investigated for their catalytic and medicinal properties.[1][14]

Analytical Characterization

| Technique | Expected/Observed Features |

| FTIR (cm⁻¹) | - N-H stretching vibrations in the range of 3100-3400 cm⁻¹.- Aromatic C-H stretching around 3000 cm⁻¹.- C=S (thione) stretching, typically observed between 1200-1300 cm⁻¹.[1][13] |

| ¹H NMR (DMSO-d₆, δ ppm) | - A singlet for the OCH₃ protons around 3.7-3.8 ppm.- Aromatic protons of the methoxyphenyl group appearing as doublets in the range of 6.8-7.5 ppm.- Signals for the -NH- and -NH₂ protons, which are exchangeable with D₂O, would appear as broad singlets at higher chemical shifts. |

| ¹³C NMR (DMSO-d₆, δ ppm) | - A signal for the OCH₃ carbon around 55 ppm.- Aromatic carbon signals between 114-158 ppm.- The C=S carbon signal would be expected at a downfield chemical shift, typically >170 ppm. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 197.26).- Characteristic fragmentation patterns involving the loss of NH₂, the methoxy group, and cleavage of the thiourea backbone. |

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and the specific instrument used for analysis.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a cool, dry, and locked place, away from incompatible materials.[6]

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the development of novel heterocyclic compounds and thiosemicarbazones with promising biological activities. This guide provides a foundational understanding of its properties and chemistry, intended to facilitate its effective use in research and development endeavors. Further detailed studies on its solubility, crystal structure, and thermal stability would be beneficial to the scientific community.

References

-

Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie. [Link]

-

The IR spectra of thiosemicarbazone ligand (black) and the copper(I)... - ResearchGate. ResearchGate. [Link]

-

Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. TAR UC Institutional Repository. [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II) - Semantic Scholar. Semantic Scholar. [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - MDPI. MDPI. [Link]

-

An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry. [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing - Jahangirnagar University. Jahangirnagar University Journal of Science. [Link]

-

(PDF) Thiosemicarbazides: Synthesis and reactions - ResearchGate. ResearchGate. [Link]

-

Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone. MDPI. [Link]

-

Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. Semantic Scholar. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:40207-03-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 40207-03-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. This compound CAS#: 40207-03-2 [amp.chemicalbook.com]

- 9. juniv.edu [juniv.edu]

- 10. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide - TAR UMT Institutional Repository [eprints.tarc.edu.my]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes [mdpi.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Thiosemicarbazide Derivatives

Abstract

Thiosemicarbazides, and their corresponding thiosemicarbazone derivatives, represent a privileged scaffold in medicinal chemistry, a journey that began in the early 20th century and continues to yield compounds with a remarkable breadth of biological activity.[1][2][3] This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of these versatile molecules. We will traverse the seminal work of early pioneers to the modern-day rationale for their synthesis and evaluation against a wide array of pathological targets, including bacteria, viruses, fungi, and cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also a practical guide to the synthesis, biological evaluation, and structure-activity relationships that govern the efficacy of this enduring chemical class.

A Legacy of Discovery: From Dyes to Drugs

The story of thiosemicarbazide derivatives in medicine is intrinsically linked to the pioneering work of German bacteriologist and pathologist Gerhard Domagk. In the 1930s, while systematically screening synthetic dyes for antibacterial properties at I.G. Farben, Domagk discovered that a sulfonamide-containing dye, Prontosil, was effective against streptococcal infections in vivo.[4][5] This groundbreaking discovery, which earned him the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of antibacterial chemotherapy.[4][6][7]

Domagk's relentless pursuit of antibacterial agents did not stop with sulfonamides. In 1946, he and his team reported the antitubercular activity of a new class of compounds: thiosemicarbazones.[8] This marked a pivotal moment, establishing the thiosemicarbazide scaffold as a source of potent antimicrobial agents. The initial focus was on combating Mycobacterium tuberculosis, and these early derivatives demonstrated significant efficacy, laying the foundation for decades of research into their diverse therapeutic potential.[8][9]

The Chemistry of a Versatile Scaffold: Synthesis and Derivatization

The synthetic accessibility of thiosemicarbazides and their derivatives is a key factor contributing to their extensive investigation. The core thiosemicarbazide structure can be readily synthesized and subsequently modified, allowing for the creation of large libraries of compounds for biological screening.[10][11][12]

General Synthesis of Thiosemicarbazides

The most common and straightforward method for synthesizing 1,4-disubstituted thiosemicarbazides involves the reaction of an acid hydrazide with an appropriate isothiocyanate.[12][13]

Experimental Protocol: Synthesis of 1-(Arylcarbonyl)-4-(aryl)thiosemicarbazides

-

Dissolution: Dissolve the desired acid hydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition: To the stirred solution, add the corresponding aryl isothiocyanate (1 equivalent).

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[13]

-

Isolation: Upon completion of the reaction (monitored by thin-layer chromatography), the product often precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.

Synthesis of Thiosemicarbazones: The Schiff Base Condensation

The vast majority of biologically active thiosemicarbazide derivatives are thiosemicarbazones. These are typically formed through a condensation reaction between a thiosemicarbazide and an aldehyde or ketone, forming a Schiff base.[14][15][16] This reaction is highly efficient and allows for the introduction of a wide variety of substituents, which is crucial for tuning the biological activity.[14]

Experimental Protocol: General Synthesis of Thiosemicarbazones

-

Reactant Preparation: Dissolve the substituted thiosemicarbazide (1 equivalent) in a suitable solvent, commonly ethanol or methanol.[14][15][17] To this, add the desired aldehyde or ketone (1 equivalent).

-

Catalysis: A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the condensation.[17]

-

Reaction Conditions: The mixture is stirred at room temperature or heated under reflux. The reaction progress is monitored by TLC.[15]

-

Product Isolation: The resulting thiosemicarbazone often precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with a cold solvent, and dried.[14][17]

-

Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.[2][14]

Caption: General workflow for the synthesis of thiosemicarbazones.

A Spectrum of Biological Activity: From Microbes to Malignancies

The thiosemicarbazide scaffold has proven to be a remarkably fruitful source of compounds with a wide range of biological activities. This versatility stems from the ease of chemical modification, allowing for the fine-tuning of properties such as lipophilicity, electronic effects, and steric bulk, all of which can influence target binding and overall efficacy.[18][19]

Antibacterial Activity

Following Domagk's initial discoveries, research into the antibacterial properties of thiosemicarbazide derivatives has continued. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[3][13][18][20] The mechanism of their antibacterial action is believed to involve the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[1][18]

Table 1: Selected Thiosemicarbazide Derivatives and their Antibacterial Activity (MIC in µg/mL)

| Compound ID | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference |

| 3a | 1.95 - 3.9 | >1000 | [20] |

| 3e | 7.8 - 31.25 | >1000 | [20] |

| L1 | 10 (mg/L) against B. cereus | Not specified | [1][2] |

Note: Data is compiled from various sources and testing conditions may vary.

Antiviral Properties

Thiosemicarbazones were among the first classes of synthetic antiviral agents to be discovered.[21] Their antiviral activity has been demonstrated against a range of DNA and RNA viruses, including herpes simplex virus, vaccinia virus, and even the human immunodeficiency virus (HIV).[21][22][23] The proposed mechanism of antiviral action often involves the inhibition of viral enzymes essential for replication, such as ribonucleotide reductase.[24]

Caption: Simplified mechanism of antiviral action for thiosemicarbazones.

Anticancer Activity

In recent decades, there has been a significant focus on the development of thiosemicarbazide derivatives as anticancer agents.[24][25][26] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.[1][27] Their anticancer mechanism is often multifactorial, but a key target is ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, which is often upregulated in proliferating cancer cells.[24] Some derivatives have also been shown to inhibit topoisomerase II, another enzyme vital for DNA replication.[24][27]

Table 2: Anticancer Activity of Selected Thiosemicarbazide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Proposed Target | Reference |

| L4 | A549 (Lung) | Strong inhibitory effect | Topoisomerase II | [1] |

| AB2 | LNCaP (Prostate) | 108.14 | Topoisomerase IIα | [27] |

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Other Biological Activities

The therapeutic potential of thiosemicarbazide derivatives extends beyond the aforementioned areas. They have also been investigated for their antifungal, antimalarial, anticonvulsant, and anti-inflammatory properties, highlighting the remarkable versatility of this chemical scaffold.[1][3][19]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The extensive research on thiosemicarbazide derivatives has led to the elucidation of key structure-activity relationships (SAR), which provide a framework for the rational design of more potent and selective compounds.

-

The N4-Substituent: The nature of the substituent at the N4 position of the thiosemicarbazide moiety significantly influences biological activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced potency.[18]

-

The Carbonyl Moiety: The aldehyde or ketone used to form the thiosemicarbazone plays a crucial role. The steric and electronic properties of the substituents on this part of the molecule can dramatically affect target binding.

-

Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the choice of substituents, is critical for cell permeability and reaching the intracellular target.

-

Metal Chelation: Thiosemicarbazones are excellent chelating agents, and their biological activity is often enhanced upon coordination with metal ions. The resulting metal complexes can exhibit different and sometimes more potent activities than the free ligands.[28]

Caption: Key structure-activity relationships in thiosemicarbazide derivatives.

Future Perspectives and Conclusion

The journey of thiosemicarbazide derivatives, from their serendipitous discovery as antibacterial agents to their current status as promising anticancer and antiviral candidates, is a testament to the power of medicinal chemistry. The ease of their synthesis and the vast chemical space that can be explored through derivatization ensure that they will remain a focus of drug discovery efforts for the foreseeable future.

Future research will likely concentrate on several key areas:

-

Mechanism of Action Studies: A deeper understanding of the precise molecular targets and pathways modulated by these compounds will enable more rational drug design.

-

Combination Therapies: Investigating the synergistic effects of thiosemicarbazide derivatives with existing drugs could lead to more effective treatment regimens, particularly in oncology.

-

Drug Delivery Systems: The development of novel formulations and drug delivery strategies could improve the pharmacokinetic properties and reduce the potential toxicity of these compounds.

-

Exploration of New Therapeutic Areas: The broad spectrum of biological activity suggests that thiosemicarbazide derivatives may have therapeutic potential in other disease areas that are yet to be fully explored.

References

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry.

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). MDPI. Retrieved January 7, 2026, from [Link]

-

Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. (2018). PubMed. Retrieved January 7, 2026, from [Link]

-

Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved January 7, 2026, from [Link]

- Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs: A Review. Asian Journal of Chemistry, 33, 1957-1975.

-

Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). EBSCO. Retrieved January 7, 2026, from [Link]

- Antibacterial activity of thiosemicarbazide deriv

- Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (2014).

-

Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. (2013). PubMed Central. Retrieved January 7, 2026, from [Link]

- Exploring Synthesis and Chemotherapeutic Potential of Thiosemicarbazide Analogs. (2023). (n.d.).

-

Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative. (2011). PubMed. Retrieved January 7, 2026, from [Link]

- Thiosemicarbazides: Updates on Antivirals Strategy. (n.d.).

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2011). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. (2007). PubMed. Retrieved January 7, 2026, from [Link]

-

The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice. (1981). PubMed. Retrieved January 7, 2026, from [Link]

- Thiosemicarbazides: Updates on Antivirals Str

- Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. (n.d.). (n.d.).

-

Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2025). PubMed. Retrieved January 7, 2026, from [Link]

- Structure activity relationship of the synthesized thiosemicarbazones. (n.d.).

- A review on development of bio-active thiosemicarbazide deriv

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2012). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- Thiosemicarbazides: Synthesis and reactions. (2011).

-

Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025). PubMed Central. Retrieved January 7, 2026, from [Link]

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). (n.d.).

- Structure activity relationship of the synthesized thiosemicarbazones. (n.d.).

- Synthesis of thiosemicarbazides. (n.d.).

- Structure–activity relationship (SAR) of the synthesized thiosemicarbazones. (n.d.).

-

Thiosemicarbazide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]

- Process for the preparation of thiosemicarbazide. (n.d.).

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2012).

- A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini - Research and Reviews. (2018). (n.d.).

- ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. (n.d.). (n.d.).

- Thiosemicarbazide derivatives: Significance and symbolism. (2025). (n.d.).

- Preparation of thiosemicarbazide. (n.d.).

-

Gerhard Domagk. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Gerhard Domagk. (n.d.). Britannica. Retrieved January 7, 2026, from [Link]

-

Gerhard Domagk. (n.d.). Science History Institute. Retrieved January 7, 2026, from [Link]

-

Gerhard Domagk – Facts. (n.d.). NobelPrize.org. Retrieved January 7, 2026, from [Link]

- 100 years of thiosemicarbazone: A bibliometric study using scopus d

Sources

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 5. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 6. Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology | Britannica [britannica.com]

- 7. nobelprize.org [nobelprize.org]

- 8. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]